molecular formula C15H30N2Si2 B11837882 1-[Butyl(dimethyl)silyl]-1-phenyl-2-(trimethylsilyl)hydrazine CAS No. 65644-05-5

1-[Butyl(dimethyl)silyl]-1-phenyl-2-(trimethylsilyl)hydrazine

Cat. No.: B11837882
CAS No.: 65644-05-5
M. Wt: 294.58 g/mol
InChI Key: NVNAROREQXRTAO-UHFFFAOYSA-N
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Description

1-[Butyl(dimethyl)silyl]-1-phenyl-2-(trimethylsilyl)hydrazine is a compound that features both silyl and hydrazine functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[Butyl(dimethyl)silyl]-1-phenyl-2-(trimethylsilyl)hydrazine typically involves the reaction of hydrazine derivatives with silylating agents. One common method involves the reaction of phenylhydrazine with butyl(dimethyl)silyl chloride and trimethylsilyl chloride in the presence of a base such as imidazole. The reaction is usually carried out in an anhydrous solvent like tetrahydrofuran (THF) under inert atmosphere conditions to prevent moisture from interfering with the silylation process .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity. Industrial production would also require stringent control of reaction parameters to maintain consistency and quality.

Chemical Reactions Analysis

Types of Reactions

1-[Butyl(dimethyl)silyl]-1-phenyl-2-(trimethylsilyl)hydrazine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄).

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: The silyl groups can be substituted with other functional groups using nucleophiles like fluoride ions (e.g., tetra-n-butylammonium fluoride, TBAF).

Common Reagents and Conditions

    Oxidation: KMnO₄ in aqueous or organic solvents.

    Reduction: LiAlH₄ in anhydrous ether or THF.

    Substitution: TBAF in THF at room temperature.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines. Substitution reactions typically result in the replacement of silyl groups with other functional groups.

Scientific Research Applications

1-[Butyl(dimethyl)silyl]-1-phenyl-2-(trimethylsilyl)hydrazine has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of silyl-protected intermediates.

    Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of novel drugs.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[Butyl(dimethyl)silyl]-1-phenyl-2-(trimethylsilyl)hydrazine involves its ability to act as a silylating agent. The silyl groups can protect reactive functional groups during chemical reactions, preventing unwanted side reactions. The hydrazine moiety can participate in various chemical transformations, including nucleophilic addition and substitution reactions. The compound’s effects are mediated through its interactions with molecular targets, such as enzymes and receptors, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    Trimethylsilyl hydrazine: Similar in structure but lacks the butyl and phenyl groups.

    Butyl(dimethyl)silyl chloride: Used as a silylating agent but does not contain the hydrazine moiety.

    Phenylhydrazine: Contains the hydrazine group but lacks the silyl groups.

Uniqueness

1-[Butyl(dimethyl)silyl]-1-phenyl-2-(trimethylsilyl)hydrazine is unique due to the presence of both silyl and hydrazine functional groups. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds that contain only one of these groups. Its unique structure also makes it valuable in the synthesis of complex molecules and materials.

Properties

CAS No.

65644-05-5

Molecular Formula

C15H30N2Si2

Molecular Weight

294.58 g/mol

IUPAC Name

1-[butyl(dimethyl)silyl]-1-phenyl-2-trimethylsilylhydrazine

InChI

InChI=1S/C15H30N2Si2/c1-7-8-14-19(5,6)17(16-18(2,3)4)15-12-10-9-11-13-15/h9-13,16H,7-8,14H2,1-6H3

InChI Key

NVNAROREQXRTAO-UHFFFAOYSA-N

Canonical SMILES

CCCC[Si](C)(C)N(C1=CC=CC=C1)N[Si](C)(C)C

Origin of Product

United States

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